2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-phenethylacetamide
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Overview
Description
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-phenethylacetamide is a compound that belongs to the class of pyrazolylpyridazine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, and hypotensive properties
Preparation Methods
The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-phenethylacetamide typically involves the reaction of hydrazide derivatives with aryl isocyanates or isothiocyanates. For example, hydrazide A can react with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form the desired compound . The reaction conditions often include the use of ethanol and potassium hydroxide (KOH) in an alcoholic solution, with carbon disulfide (CS2) added dropwise at low temperatures (0–5°C) .
Chemical Reactions Analysis
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-phenethylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include aryl isocyanates, isothiocyanates, and potassium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with 3,4-dichlorophenyl isocyanate can yield hydrazine-1-carboxamide derivatives .
Scientific Research Applications
This compound has shown potential in various scientific research applications. Pyrazolylpyridazine derivatives, including 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-phenethylacetamide, have been studied for their biological activities, such as stimulating plant growth and serving as insecticides, fungicides, and herbicides . Additionally, these compounds have been evaluated for their antileishmanial and antimalarial activities, making them potential candidates for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to its observed biological effects . For example, pyrazolylpyridazine derivatives have been shown to inhibit certain enzymes involved in inflammatory and oxidative processes .
Comparison with Similar Compounds
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-phenethylacetamide can be compared to other pyrazolylpyridazine derivatives, such as 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide . While both compounds share a similar core structure, their specific substituents and functional groups can lead to differences in their biological activities and applications.
Properties
IUPAC Name |
N-(2-phenylethyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-16(18-11-9-14-5-2-1-3-6-14)13-24-17-8-7-15(20-21-17)22-12-4-10-19-22/h1-8,10,12H,9,11,13H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYOOYSNNXKNTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=NN=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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